2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one
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Overview
Description
2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one is a complex organic compound that features a combination of pyrazolone and tetrazole moieties. This compound is of significant interest due to its potential applications in medicinal chemistry and material science. The presence of both pyrazolone and tetrazole groups endows it with unique chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one typically involves multi-step reactions. One common synthetic route includes the following steps:
Formation of the Pyrazolone Core: The pyrazolone core can be synthesized by the reaction of phenylhydrazine with ethyl acetoacetate under acidic conditions to yield 1-phenyl-3-methyl-2-pyrazolin-5-one.
Introduction of the Tetrazole Group: The tetrazole group can be introduced by reacting the pyrazolone derivative with phenyl isothiocyanate and sodium azide under reflux conditions.
Final Coupling Reaction: The final step involves the coupling of the tetrazole derivative with a suitable phenylmethyl halide under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products Formed
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced derivatives of the parent compound.
Substitution Products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes and receptors involved in inflammatory pathways, such as cyclooxygenase (COX) enzymes.
Pathways Involved: It modulates the production of inflammatory mediators like prostaglandins and leukotrienes, thereby exerting its anti-inflammatory effects.
Comparison with Similar Compounds
Similar Compounds
1-phenyl-3-methyl-2-pyrazolin-5-one: A simpler pyrazolone derivative with anti-inflammatory properties.
5-phenyl-1H-tetrazole: A tetrazole derivative with various biological activities.
Uniqueness
2-phenyl-5-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}-2,4-dihydro-3H-pyrazol-3-one is unique due to the combination of pyrazolone and tetrazole moieties, which confer enhanced biological activities and chemical stability compared to its individual components .
Properties
Molecular Formula |
C17H14N6OS |
---|---|
Molecular Weight |
350.4 g/mol |
IUPAC Name |
2-phenyl-5-[(1-phenyltetrazol-5-yl)sulfanylmethyl]-4H-pyrazol-3-one |
InChI |
InChI=1S/C17H14N6OS/c24-16-11-13(19-22(16)14-7-3-1-4-8-14)12-25-17-18-20-21-23(17)15-9-5-2-6-10-15/h1-10H,11-12H2 |
InChI Key |
BLTAUPJKGROXFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN(C1=O)C2=CC=CC=C2)CSC3=NN=NN3C4=CC=CC=C4 |
Origin of Product |
United States |
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